molecular formula C33H33N5O3 B1394189 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine CAS No. 204845-95-4

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine

Cat. No. B1394189
M. Wt: 547.6 g/mol
InChI Key: NZZOWGOYNQDEDC-AWCRTANDSA-N
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Description

“6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine” is a chemical compound with the molecular formula C33H33N5O3 and a molecular weight of 547.65 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 547.65. Its density is 1.26 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Purine Derivatives in Medicinal Chemistry

Purine motifs are integral to a wide array of pharmaceutically important compounds due to their ubiquity in key biological molecules. The incorporation of benzimidazole, akin to the benzyl ether groups in the compound of interest, at strategic positions on the purine scaffold, such as the C-6 position, has been shown to enhance biological activity and selectivity. These modifications have led to the synthesis of hybrids displaying significant in vitro anticancer activities against diverse tumor cell lines. This suggests potential applications of similar compounds in cancer research and treatment (A. Yimer & A. Fekadu, 2015).

Heterocyclic Amines in Cancer Research

Heterocyclic aromatic amines (HAAs) are known carcinogens, with a body of research dedicated to understanding their formation, biological effects, and mechanisms of action. The compound , containing a purine base, may share similarities with HAAs in terms of its interaction with DNA and potential biological impacts. Studies focusing on HAAs' metabolic pathways, DNA adduct formation, and carcinogenic potential provide a framework for investigating similar compounds' roles in cancer biology and potential therapeutic interventions (P. Vineis & R. Pirastu, 1997).

Implications for Alzheimer's Disease Research

Amyloid imaging in Alzheimer's disease has advanced with the development of specific imaging ligands capable of binding to amyloid deposits in the brain. Compounds structurally related to purines, potentially including the compound of interest, might serve as templates or lead compounds for the development of new imaging agents or therapeutics targeting amyloid pathology in neurodegenerative diseases (A. Nordberg, 2007).

Safety And Hazards

The compound is labeled with the GHS02 symbol, indicating that it is flammable. The hazard statement is H228, which means “Flammable solid”. The precautionary statements are P403, “Store in a well-ventilated place”, and P501c, "Dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation" .

properties

IUPAC Name

9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29H,1,17-21H2,(H2,34,36,37)/t27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZOWGOYNQDEDC-AWCRTANDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676892
Record name 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine

CAS RN

204845-95-4
Record name 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
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6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
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6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
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6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
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6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
Reactant of Route 6
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6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine

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